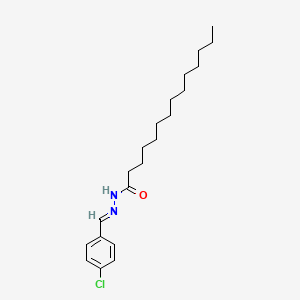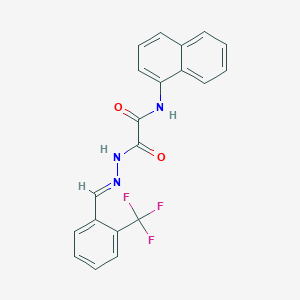
N'-(4-Chlorobenzylidene)tetradecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Chlorobenzylidene)tetradecanohydrazide is an organic compound with the molecular formula C21H33ClN2O It is a hydrazone derivative, characterized by the presence of a 4-chlorobenzylidene group attached to a tetradecanohydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)tetradecanohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and tetradecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzaldehyde+Tetradecanohydrazide→N’-(4-Chlorobenzylidene)tetradecanohydrazide+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration, washed, and recrystallized from an appropriate solvent to obtain pure N’-(4-Chlorobenzylidene)tetradecanohydrazide.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorobenzylidene)tetradecanohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Chlorobenzylidene)tetradecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the benzylidene moiety.
Aplicaciones Científicas De Investigación
N’-(4-Chlorobenzylidene)tetradecanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(4-Chlorobenzylidene)tetradecanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom on the benzylidene group may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
N’-(4-Chlorobenzylidene)tetradecanohydrazide can be compared with other similar compounds, such as:
- N’-(3-Chlorobenzylidene)tetradecanohydrazide
- N’-(2,6-Dichlorobenzylidene)tetradecanohydrazide
- N’-(4-Methylbenzylidene)tetradecanohydrazide
These compounds share a similar hydrazone backbone but differ in the substituents on the benzylidene groupN’-(4-Chlorobenzylidene)tetradecanohydrazide is unique due to the specific positioning of the chlorine atom, which can influence its interaction with molecular targets and its overall properties .
Propiedades
Número CAS |
764653-08-9 |
|---|---|
Fórmula molecular |
C21H33ClN2O |
Peso molecular |
365.0 g/mol |
Nombre IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H33ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(25)24-23-18-19-14-16-20(22)17-15-19/h14-18H,2-13H2,1H3,(H,24,25)/b23-18+ |
Clave InChI |
WUSVYJXKJAYRKA-PTGBLXJZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011730.png)
![4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011737.png)


![1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011772.png)

![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)
![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)

